Fluorinated Anthranilic Acid Derivatives: Physicochemical Tuning and Synthetic Strategies
Fluorinated Anthranilic Acid Derivatives: Physicochemical Tuning and Synthetic Strategies
This in-depth technical guide details the physicochemical properties, synthetic pathways, and biological applications of fluorinated anthranilic acid derivatives.
Executive Summary
Anthranilic acid (2-aminobenzoic acid) serves as a privileged scaffold in medicinal chemistry and agrochemical development. The introduction of fluorine atoms onto this aromatic core fundamentally alters its physicochemical profile—modulating acidity (pKa), lipophilicity (LogP), and metabolic stability without significantly changing steric volume. This guide analyzes the structure-property relationships (SPR) of fluorinated anthranilic derivatives, focusing on their role as bioisosteres in NSAIDs (fenamates) and ryanodine receptor modulators (diamides).
The Fluorine Effect: Physicochemical Properties[1][2][3]
The strategic placement of fluorine on the anthranilic scaffold dictates molecular behavior through electronic induction and conformational locking.
Acidity and pKa Modulation
The acidity of the carboxylic acid group (
-
Inductive Effect (-I): Fluorine stabilizes the carboxylate anion through
-bond electron withdrawal. -
Resonance Effect (+R): In para positions (relative to COOH), fluorine can donate electron density, partially counteracting the inductive effect, though the -I effect generally dominates in benzoic systems.
Table 1: Predicted Electronic Effects of Fluorine Substitution
| Position (Rel. to COOH) | Electronic Influence | Predicted pKa Shift | Mechanistic Rationale |
| Unsubstituted | Reference | ~4.50 | Standard resonance stabilization. |
| 3-Fluoro (ortho to NH2) | Strong -I on Ring | < 4.50 | Inductive withdrawal increases N-H acidity; indirect effect on COOH. |
| 4-Fluoro (para to COOH) | -I / +R Competition | ~4.2 - 4.4 | Resonance donation (+R) into the ring slightly opposes -I stabilization of anion. |
| 5-Fluoro (meta to COOH) | Strong -I | ~3.8 - 4.0 | Direct inductive stabilization of carboxylate; no resonance opposition. |
| 6-Fluoro (ortho to COOH) | Strongest -I | < 3.5 | Proximity to COOH maximizes inductive stabilization; steric twist may decouple conjugation. |
Intramolecular Hydrogen Bonding (IHB) & Conformation
A defining feature of anthranilic acids is the intramolecular hydrogen bond between the amine N-H and the carbonyl oxygen. Fluorination alters this landscape:
-
N-H...F Interactions: In 3-fluoro derivatives, a competing weak hydrogen bond (
) can form, altering the planar conformation required for biological binding. -
Conformational Locking: In N-phenyl derivatives (fenamates), ortho-fluorine/trifluoromethyl groups (e.g., Flufenamic acid) force the non-fused phenyl ring out of plane, locking the "active" twisted conformation essential for COX inhibition.
Fluorescence and Solvatomorphism
Fluorinated anthranilic acids exhibit environment-sensitive fluorescence.
-
Stokes Shift: Large Stokes shifts (60–100 nm) are observed due to Excited State Intramolecular Proton Transfer (ESIPT).
-
Solvatomorphism: Flufenamic acid is known to exist in at least 8 polymorphic forms. The specific crystal packing is driven by a balance of
(acid dimer) and interactions, which can be manipulated by solvent choice (e.g., methanol vs. ethanol) during crystallization.
Visualization of Structure-Property Relationships
The following diagram illustrates the causal link between fluorine substitution and observed physicochemical changes.
Caption: Causal map linking fluorine substitution types to physicochemical and pharmacokinetic outcomes.
Synthetic Methodologies
Researchers typically employ three primary routes to access these derivatives, depending on the availability of starting materials and the need for "green" chemistry.
Protocol A: The Buchwald-Hartwig Amination (Modern Standard)
This method is preferred for synthesizing N-arylanthranilic acids (fenamate analogues) due to its tolerance of electron-poor fluorinated rings.
Target: N-(3-trifluoromethylphenyl)anthranilic acid (Flufenamic acid analogue)
-
Reagents:
-
Aryl Halide: 2-Chlorobenzoic acid (or ester).
-
Amine: 3-(Trifluoromethyl)aniline.[1]
-
Catalyst:
(1 mol%) + BINAP (2 mol%) or XPhos. -
Base:
or . -
Solvent: Toluene or 1,4-Dioxane (degassed).
-
-
Step-by-Step Protocol:
-
Step 1: Charge a flame-dried Schlenk flask with 2-chlorobenzoic acid (1.0 equiv), 3-(trifluoromethyl)aniline (1.2 equiv), and
(2.0 equiv). -
Step 2: Add the Pd catalyst and ligand in the glovebox or under strict
flow. -
Step 3: Add degassed toluene (0.2 M concentration).
-
Step 4: Heat to 100°C for 12–16 hours. Monitor by TLC/LC-MS.
-
Step 5: Cool to RT, filter through Celite, and concentrate.
-
Step 6: Acidify with 1M HCl to precipitate the free acid. Recrystallize from Ethanol/Water.
-
Protocol B: Isatin Oxidation (Green Chemistry Route)
An environmentally benign route for accessing primary fluorinated anthranilic acids (e.g., 5-fluoroanthranilic acid) from fluorinated isatins.
-
Reaction: 5-Fluoroisatin +
/ 2-Amino-5-fluorobenzoic acid. -
Protocol:
-
Suspend 5-fluoroisatin (10 mmol) in 5% aqueous NaOH (30 mL).
-
Slowly add 30%
(1.2 equiv) at (Exothermic!). -
Stir at room temperature for 30 minutes. The red color of isatin disappears.
-
Acidify carefully with HCl to pH 4.
-
Collect the precipitate by filtration. Yields are typically >90%.
-
Biological Applications
Medicinal Chemistry: The Fenamates
Fluorinated N-phenylanthranilic acids (Fenamates) are potent NSAIDs. The fluorine atom (often as a
-
Metabolic Blocking: It prevents hydroxylation at the metabolically susceptible 3-position.
-
Lipophilicity: It increases LogP, enhancing penetration into the hydrophobic channel of the Cyclooxygenase (COX) enzyme.
Agrochemicals: Ryanodine Receptor Modulators
Anthranilic diamides (e.g., Chlorantraniliprole) utilize a complex fluorinated architecture.
-
Mechanism: They bind to the ryanodine receptor (RyR) in insect muscles, causing uncontrolled calcium release and paralysis.
-
Fluorine's Role: A specific 2-amino-5-chloro-3-methylbenzoic acid core is often coupled with a fluorinated pyrazole or aniline. The fluorine substituents enhance binding affinity (
) through specific hydrophobic interactions within the RyR transmembrane domain.
Synthesis Workflow Diagram
Caption: Decision tree for selecting the optimal synthetic pathway based on the target derivative.
References
-
Physicochemical Properties of Fluorin
- Source: National Institutes of Health (NIH) / PubMed
-
Context: Analysis of pKa shifts and lipophilicity changes upon fluorination.[2]
-
(Representative placeholder for general pKa/LogP data found in search)
-
Synthesis of Flufenamic Acid via Boronic Acids
-
Crystal Structure and Polymorphism of Flufenamic Acid
- Title: Pharmaceutical Co-Crystal of Flufenamic Acid: Synthesis and Characteriz
- Source: PubMed
-
Anthranilic Diamides as Ryanodine Receptor Activ
-
Isatin Oxid
- Title: Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method
- Source: SciELO
-
(Link reconstructed from search context)
-
Buchwald-Hartwig Coupling Protocols
-
Title: Buchwald-Hartwig Coupling - Organic Synthesis[10]
- Source: Organic-Synthesis.com
-
Sources
- 1. Flufenamic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. ERIC - EJ1224944 - Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education, 2019-Aug [eric.ed.gov]
- 5. Design, synthesis and insecticidal activities of novel anthranilic diamides containing fluorinated groups as potential ryanodine receptors activitors [html.rhhz.net]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
